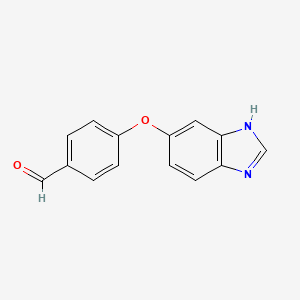

4-(1H-benzimidazol-5-yloxy)benzaldehyde

Description

4-(1H-Benzimidazol-5-yloxy)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde core linked via an ether oxygen to the 5-position of a benzimidazole ring. The benzimidazole moiety, a bicyclic structure comprising fused benzene and imidazole rings, is known for its electron-rich nature and biological relevance, particularly in medicinal chemistry . The aldehyde group at the para position of the benzaldehyde moiety enhances reactivity, making this compound a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes.

For example, condensation reactions between substituted benzaldehydes and benzimidazole precursors (e.g., 5-hydroxybenzimidazole) under oxidative or acidic conditions could yield the target compound . The compound’s aldehyde group enables further functionalization, such as Schiff base formation or nucleophilic additions, which are critical in drug design .

Properties

Molecular Formula |

C14H10N2O2 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-(3H-benzimidazol-5-yloxy)benzaldehyde |

InChI |

InChI=1S/C14H10N2O2/c17-8-10-1-3-11(4-2-10)18-12-5-6-13-14(7-12)16-9-15-13/h1-9H,(H,15,16) |

InChI Key |

YMLVFGNUUMWQPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC3=C(C=C2)N=CN3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(1H-benzimidazol-5-yloxy)benzaldehyde with structurally related compounds, focusing on substituents, heterocyclic cores, and functional groups:

Physicochemical Properties

- Melting Points: Benzimidazole derivatives generally exhibit higher melting points (>200°C) due to hydrogen bonding and π-stacking, as seen in compounds like 3-((1H-benzimidazol-2-yl)methyl)thiazolidinones (236–237°C) . In contrast, imidazole-linked aldehydes (e.g., 2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde) may have lower melting points due to reduced planarity .

- Solubility: The aldehyde group increases polarity, enhancing solubility in polar solvents (e.g., DMF, ethanol). However, bulky substituents (e.g., benzyl in 1-benzyl-1H-imidazole-5-carboxaldehyde) reduce aqueous solubility .

- Spectroscopic Data : The aldehyde C=O stretch appears at ~1700 cm⁻¹ in IR spectra, while benzimidazole NH stretches occur at ~3400 cm⁻¹ . NMR shifts for benzimidazole protons typically fall in δ 7.5–8.5 ppm .

Key Research Findings

- Substituent Effects : Replacing benzimidazole with imidazole (e.g., 2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde) reduces π-conjugation, lowering thermal stability but increasing solubility .

- Linkage Impact : Ether-linked benzaldehydes (e.g., this compound) show greater conformational flexibility than directly bonded analogs, influencing receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.